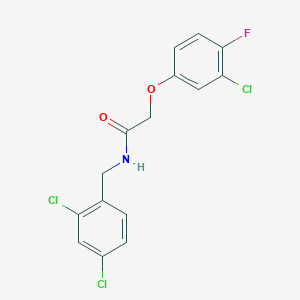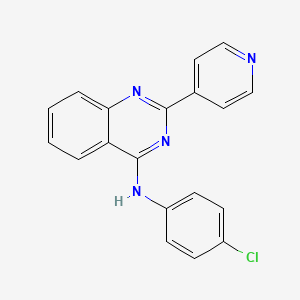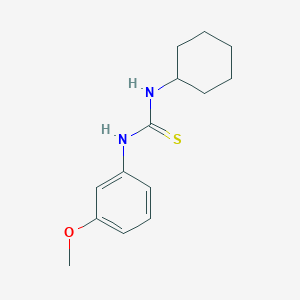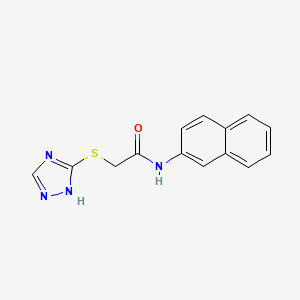
2-(3-chloro-4-fluorophenoxy)-N-(2,4-dichlorobenzyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-chloro-4-fluorophenoxy)-N-(2,4-dichlorobenzyl)acetamide, also known as CFN-99554-1, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 2-(3-chloro-4-fluorophenoxy)-N-(2,4-dichlorobenzyl)acetamide is not fully understood. However, studies have shown that it may act by inhibiting specific enzymes or pathways involved in inflammation, cancer, and fungal growth. For example, 2-(3-chloro-4-fluorophenoxy)-N-(2,4-dichlorobenzyl)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory cytokines. It has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects
2-(3-chloro-4-fluorophenoxy)-N-(2,4-dichlorobenzyl)acetamide has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor alpha (TNF-α). It has also been shown to induce apoptosis in cancer cells and inhibit the growth of Candida albicans. Additionally, 2-(3-chloro-4-fluorophenoxy)-N-(2,4-dichlorobenzyl)acetamide has been shown to have antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
2-(3-chloro-4-fluorophenoxy)-N-(2,4-dichlorobenzyl)acetamide has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have potent anti-inflammatory, anticancer, and antifungal properties. However, there are also some limitations to using 2-(3-chloro-4-fluorophenoxy)-N-(2,4-dichlorobenzyl)acetamide in lab experiments. For example, its mechanism of action is not fully understood, and it may have off-target effects that could complicate data interpretation.
Zukünftige Richtungen
There are several future directions for research related to 2-(3-chloro-4-fluorophenoxy)-N-(2,4-dichlorobenzyl)acetamide. One area of focus could be on elucidating its mechanism of action and identifying specific targets for its activity. Another area of focus could be on optimizing the synthesis method to improve the yield and purity of the compound. Additionally, further studies could be conducted to evaluate the efficacy and safety of 2-(3-chloro-4-fluorophenoxy)-N-(2,4-dichlorobenzyl)acetamide in animal models and clinical trials.
Synthesemethoden
The synthesis of 2-(3-chloro-4-fluorophenoxy)-N-(2,4-dichlorobenzyl)acetamide involves a multi-step process that requires the use of various reagents and solvents. The starting material for the synthesis is 3-chloro-4-fluoroaniline, which is reacted with 2,4-dichlorobenzyl chloride in the presence of a base to form the intermediate product. The intermediate product is then reacted with acetic anhydride and a catalyst to yield the final product, 2-(3-chloro-4-fluorophenoxy)-N-(2,4-dichlorobenzyl)acetamide.
Wissenschaftliche Forschungsanwendungen
2-(3-chloro-4-fluorophenoxy)-N-(2,4-dichlorobenzyl)acetamide has been the subject of several scientific studies due to its potential therapeutic applications. One study found that 2-(3-chloro-4-fluorophenoxy)-N-(2,4-dichlorobenzyl)acetamide has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Another study showed that 2-(3-chloro-4-fluorophenoxy)-N-(2,4-dichlorobenzyl)acetamide has anticancer properties by inducing apoptosis in cancer cells. Additionally, 2-(3-chloro-4-fluorophenoxy)-N-(2,4-dichlorobenzyl)acetamide has been shown to have antifungal activity against Candida albicans.
Eigenschaften
IUPAC Name |
2-(3-chloro-4-fluorophenoxy)-N-[(2,4-dichlorophenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl3FNO2/c16-10-2-1-9(12(17)5-10)7-20-15(21)8-22-11-3-4-14(19)13(18)6-11/h1-6H,7-8H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQLFWCYEFYIPHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCC(=O)NCC2=C(C=C(C=C2)Cl)Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl3FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-chloro-4-fluorophenoxy)-N-(2,4-dichlorobenzyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-({[5-(5-chloro-2-methoxyphenyl)-2-furyl]methylene}amino)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5779911.png)

![2,2-dimethyl-N-{4-[(4-nitrophenyl)thio]phenyl}propanamide](/img/structure/B5779927.png)
![1-[bis(4-fluorophenyl)methyl]-4-(cyclopropylcarbonyl)piperazine](/img/structure/B5779949.png)
![N-[(2-hydroxy-3-quinolinyl)methyl]-N,3-dimethylbenzamide](/img/structure/B5779950.png)

![2-[4-(acetylamino)phenoxy]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B5779969.png)
![N-{2-[2-(4-cyclohexylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5779971.png)

![2-[4-(2,5-dimethylbenzyl)-1-piperazinyl]ethanol](/img/structure/B5779980.png)
![N-{[(3-acetylphenyl)amino]carbonothioyl}-2-(4-methylphenoxy)acetamide](/img/structure/B5779992.png)